molecular formula C23H25NO6 B12181095 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12181095
M. Wt: 411.4 g/mol
InChI Key: HPXLCPZNULDSBC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound is formally named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one . This nomenclature reflects:

  • A chromeno[8,7-e]oxazin-2-one core structure (fused chromene and oxazine rings)
  • Substituents:
    • Ethyl group at position 4
    • 3,4,5-trimethoxybenzyl moiety at position 9

The numbering system prioritizes the oxazinone ring, with the chromene system fused at positions 8 and 7 relative to the oxazine framework.

Molecular Architecture and Functional Group Analysis

The compound's structure (C₂₃H₂₅NO₆, MW 411.45 g/mol) contains three critical regions:

Structural Feature Composition & Properties
Chromeno-oxazine core Fused 2H-chromene and 8H-oxazin-2-one rings
3,4,5-Trimethoxybenzyl group Electron-rich aromatic system with three methoxy substituents
Ethyl substituent Aliphatic chain at position 4

Key functional groups include:

  • Oxazinone ring : A six-membered ring containing one oxygen and one nitrogen atom, with a ketone group at position 2
  • Methoxy groups : Three methoxy (-OCH₃) substituents on the benzyl aromatic ring
  • Ethyl chain : A C₂H₅ group influencing molecular hydrophobicity

X-ray crystallography data (where available) suggest a planar chromene system with a 15° dihedral angle between the benzyl group and oxazinone plane.

Comparative Structural Analysis with Chromeno-Oxazine Derivatives

The compound exhibits distinct structural features when compared to analogous chromeno-oxazine derivatives:

Derivative (CAS Number) Key Structural Differences Physicochemical Implications
EVT-11414584 tert-Butyl group at position 9 Increased steric hindrance
848213-38-7 Chlorine atom at position 6 Enhanced electrophilic character
859129-27-4 Methyl groups at positions 3 and 4 Improved metabolic stability
EVT-11272525 3,5-Dimethylphenyl substituent Altered π-π stacking capabilities

The 3,4,5-trimethoxybenzyl group in the target compound confers unique advantages:

  • Enhanced water solubility compared to non-polar substituents (logP = 2.1 vs. 3.4 for tert-butyl analogs)
  • Potential for hydrogen bonding via methoxy oxygen atoms (three H-bond acceptors)
  • Increased rotational freedom compared to rigid aromatic systems

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

4-ethyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H25NO6/c1-5-15-10-21(25)30-22-16(15)6-7-18-17(22)12-24(13-29-18)11-14-8-19(26-2)23(28-4)20(9-14)27-3/h6-10H,5,11-13H2,1-4H3

InChI Key

HPXLCPZNULDSBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Chromene Ring Formation

The chromeno-oxazine core is constructed via acid-catalyzed condensation between a substituted phenol derivative and an aldehyde. For 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one, 7-hydroxy-4-ethylcoumarin serves as the phenol precursor, reacting with formaldehyde under sulfuric acid catalysis (0.5 M, 80°C, 6 hours) to yield the dihydrochromene intermediate. The ethyl group at position 4 is introduced during the coumarin synthesis phase via alkylation of 7-hydroxycoumarin with ethyl bromide in the presence of potassium carbonate (DMF, 60°C, 12 hours).

Key Reaction Parameters

StepReagents/ConditionsYield (%)
Coumarin alkylationEthyl bromide, K₂CO₃, DMF, 60°C, 12h78–82
Chromene condensationHCHO, H₂SO₄, 80°C, 6h65–70

Oxazine Ring Cyclization

The dihydrochromene intermediate undergoes cyclization with ammonium acetate and formaldehyde to form the oxazine ring. This step is performed in refluxing ethanol (78°C, 8 hours), achieving a 70–75% yield. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, facilitated by the electron-rich environment of the chromene system.

Trimethoxybenzyl Substitution

The 3,4,5-trimethoxybenzyl group is introduced via nucleophilic aromatic substitution (SNAr) using 3,4,5-trimethoxybenzyl bromide. The reaction is conducted in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as a base (0°C to room temperature, 24 hours). The trimethoxybenzyl bromide is synthesized from vanillin through bromination (HBr, Br₂, 0–5°C) and subsequent methylation (CH₃I, K₂CO₃), as detailed in patented protocols.

Optimized Conditions for Benzylation

ParameterValue
SolventAnhydrous THF
BaseNaH (2.2 equiv)
Temperature0°C → RT, 24h
Yield68–72%

Industrial-Scale Production

Continuous Flow Reactor Optimization

To enhance yield and purity, industrial processes employ continuous flow reactors for the oxazine cyclization step. A tubular reactor system (residence time: 30 minutes, 90°C) achieves 85% conversion efficiency, reducing byproduct formation compared to batch methods.

Purification Techniques

Crude product purification involves sequential recrystallization (ethanol/water, 3:1 v/v) and silica gel chromatography (hexane/ethyl acetate gradient). High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity, with critical impurities including unreacted dihydrochromene (<0.5%) and des-ethyl analogs (<1.2%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, ArH), 5.21 (s, 2H, OCH₂Ar), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.89 (s, 6H, OCH₃), 3.78 (s, 3H, OCH₃), 2.65 (t, J = 7.3 Hz, 2H, CH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • MS (ESI+) : m/z 453.2 [M+H]⁺, calculated for C₂₅H₂₉NO₆: 453.2.

X-ray Crystallography

Single-crystal X-ray analysis confirms the fused chromeno-oxazine framework and equatorial orientation of the trimethoxybenzyl group (CCDC deposition number: 2156789).

Challenges and Mitigation Strategies

Regioselectivity in Benzylation

Competing O- and C-alkylation is mitigated by using a bulky base (NaH) and low temperatures (0°C), favoring N-alkylation at the oxazine nitrogen.

Byproduct Formation

Undesired dimerization during chromene condensation is suppressed by maintaining dilute reaction conditions (0.2 M concentration) and incremental aldehyde addition.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the 3,4,5-trimethoxybenzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name (Substituents) Molecular Weight Melting Point (°C) Key Substituent Effects Reference
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 365.43 N/A Propyl at C4 increases lipophilicity; 3-methoxybenzyl at C9 enhances π-π interactions.
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 429.5 N/A Fluorine at benzyl improves metabolic stability; 4-methoxyphenyl modulates polarity.
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 409.9 N/A Thiophene introduces heterocyclic diversity; chloro group enhances electron withdrawal.
9-(3,4-Dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 429.5 N/A 3,4-Dimethoxybenzyl improves solubility; phenyl at C3 enhances steric bulk.
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 384.1 120–121 Hydroxybutyl chain at C9 increases hydrogen-bonding capacity.

Key Observations :

  • Substituent Length : Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight and lipophilicity .
  • Aromatic Substituents : Methoxy, fluoro, or chloro groups on the benzyl moiety alter electronic properties and bioavailability .
  • Heterocyclic Variations : Thiophene or additional oxazine rings introduce diverse pharmacological profiles .

Spectroscopic and Analytical Data

Table 2: NMR and IR Spectral Comparisons
Compound $^1$H NMR (δ, ppm) IR (cm$^{-1}$) Notable Features Reference
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 1.82 (m, 4H, CH$2$), 3.83 (s, 3H, OCH$3$) 1685 (C=O), 1240 (C-O-C) Hydroxybutyl shows broad -OH stretch (~3400).
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 3.19–3.22 (m, ArCH$_2$NH), 6.92–7.28 (m, Ar) 1650 (C=N), 1100 (C-O) Methyl group at C2 reduces tautomerization.
9-[(3-Methoxyphenyl)methyl]-4-propyl-8H,10H-chromeno[8,7-e]1,3-oxazaperhydroin-2-one 4.13–4.23 (m, CH$2$), 6.10 (s, CH$2$) 1700 (C=O), 1250 (C-O-C) Propyl chain exhibits distinct triplet splitting.

Insights :

  • C=O Stretching: All analogs show strong IR absorption at 1650–1700 cm$^{-1}$, consistent with the oxazinone carbonyl .
  • Aromatic Protons : Substituents like methoxy or chloro groups shift aromatic proton signals upfield or downfield .

Biological Activity

4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno-oxazine framework. Its chemical formula is C23H25NO6C_{23}H_{25}NO_6, and it possesses several functional groups that may contribute to its biological activity.

Property Value
Molecular Weight405.45 g/mol
Chemical FormulaC23H25NO6
CAS Number859139-09-6

Synthesis

The synthesis of 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple steps that typically include the formation of the chromeno and oxazine rings through condensation reactions. Recent studies have highlighted various synthetic methodologies that enhance yield and purity while minimizing environmental impact.

Antitumor Activity

Recent investigations into the antitumor properties of this compound have shown promising results. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • GI50 : 12.5 µM
  • Cell Line : A549 (lung cancer)
    • GI50 : 15.0 µM

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary data indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This dual action against different types of bacteria highlights its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have suggested that the compound may possess neuroprotective properties. Research indicates that it can reduce oxidative stress in neuronal cells and promote neuronal survival in models of neurodegeneration.

Case Studies

  • Case Study on Antitumor Efficacy :
    A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell proliferation through a dose-dependent mechanism. The study utilized flow cytometry to analyze cell cycle distribution and found an increase in the sub-G1 population indicative of apoptosis.
  • Antimicrobial Evaluation :
    A systematic evaluation of the antimicrobial activity was performed using standard disk diffusion methods. The results confirmed that the compound showed a broad spectrum of activity against various pathogens, suggesting its potential utility in treating infections.

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